molecular formula C22H22O10 B137006 Acacetin-7-O-beta-D-galactopyranoside CAS No. 80443-15-8

Acacetin-7-O-beta-D-galactopyranoside

Cat. No.: B137006
CAS No.: 80443-15-8
M. Wt: 446.4 g/mol
InChI Key: NLZCOTZRUWYPTP-WHCFWRGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Acacetin-7-O-beta-D-galactopyranoside, a natural flavonoid isolated from the flower heads of Chrysanthemum morifolium , primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Inhibition of AChE is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of neural signals. This can help improve cognitive function in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of AChE by this compound results in increased levels of acetylcholine in the synaptic cleft . This enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gut can affect its absorption, while the presence of other compounds can affect its metabolism. Additionally, factors such as temperature and light can affect its stability .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Acacetin-7-O-beta-D-galactopyranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as an inhibitor of HIV replication in H9 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the replication of HIV in H9 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the replication of HIV, likely through interactions with viral or host proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: Acacetin-7-O-beta-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Acacetin-7-O-beta-D-galactopyranoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific glycosylation patterns and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-WHCFWRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acacetin-7-O-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Acacetin-7-O-beta-D-galactopyranoside
Reactant of Route 3
Acacetin-7-O-beta-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
Acacetin-7-O-beta-D-galactopyranoside
Reactant of Route 5
Acacetin-7-O-beta-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
Acacetin-7-O-beta-D-galactopyranoside
Customer
Q & A

Q1: What structural features of flavonoids contribute to their anti-HIV activity?

A1: Research suggests that flavonoids with specific structural features exhibit increased anti-HIV activity. The presence of hydroxyl groups at the C-5 and C-7 positions of the flavonoid skeleton, along with a C-2-C-3 double bond, are associated with enhanced potency against HIV replication in H9 cells []. This structure-activity relationship highlights the importance of these specific chemical moieties for the observed antiviral effects.

Q2: How does the presence of substituents on the B-ring of flavonoids impact their anti-HIV activity?

A2: According to the research on Acacetin-7-O-beta-D-galactopyranoside and related flavonoids, the introduction of substituents on the B-ring, such as hydroxyl or halogen groups, can have detrimental effects on the compound's activity []. These modifications were found to generally increase the toxicity of the flavonoid and/or decrease its effectiveness against HIV. This finding suggests that maintaining a less substituted B-ring might be favorable for developing more potent and less toxic anti-HIV flavonoid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.